molecular formula C12H10OS2 B1208642 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene CAS No. 1137-87-7

5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene

Cat. No. B1208642
CAS RN: 1137-87-7
M. Wt: 234.3 g/mol
InChI Key: ASKPCVROMAYWEF-UHFFFAOYSA-N
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Description

5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene, also known as HBYT, is a compound that has been widely researched for its potential applications in various fields. This compound has been found to have unique properties that make it suitable for use in organic electronics, biological sensors, and other applications.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene is not yet fully understood. However, it is believed that the unique structure of this compound allows for efficient charge transport, which is critical for its use in electronic devices.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells and has been used in the development of biosensors for the detection of various analytes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene in lab experiments is its unique properties, which make it suitable for use in various applications. Additionally, the synthesis of this compound is relatively straightforward, and the compound can be obtained in high yields and purity. However, one limitation of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in certain applications.

Future Directions

There are several future directions for research on 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene. One area of interest is the development of new synthesis methods that can produce this compound with improved properties. Additionally, there is potential for the use of this compound in the development of new biosensors for the detection of various analytes. Finally, there is potential for the use of this compound in the development of new electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
In conclusion, this compound is a compound that has been extensively studied for its potential applications in various fields. Its unique properties make it suitable for use in organic electronics, biological sensors, and other applications. While there is still much to learn about this compound, the research conducted thus far suggests that it has significant potential for use in a wide range of applications.

Scientific Research Applications

5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In OFETs, this compound has been found to exhibit high charge carrier mobility, making it a promising material for use in electronic devices. Additionally, this compound has been shown to have a high degree of crystallinity, which is desirable for use in OPVs.

properties

IUPAC Name

4-(5-thiophen-2-ylthiophen-2-yl)but-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c13-8-2-1-4-10-6-7-12(15-10)11-5-3-9-14-11/h3,5-7,9,13H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKPCVROMAYWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150533
Record name 3-Butyn-1-ol, 4-(5-(2-thienyl)-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

1137-87-7
Record name 5-(4-Hydroxy-1-butynyl)-2,2′-bithienyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-(2-Thienyl)-2-thienyl)-3-butyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyn-1-ol, 4-(5-(2-thienyl)-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-(2-THIENYL)-2-THIENYL)-3-BUTYN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABT7YQY6YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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